molecular formula C17H15N3O3 B2491713 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide CAS No. 2034441-45-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide

Cat. No.: B2491713
CAS No.: 2034441-45-5
M. Wt: 309.325
InChI Key: LSFQIUCFTRKNBI-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of this carbothioamide with potassium ferricyanide in an alkaline medium to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is unique due to the combination of the furan, pyridine, and nicotinamide moieties in a single molecule. This unique structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFQIUCFTRKNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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